3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
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Overview
Description
3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also features a phenyl group and a piperazine moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves a multi-step process. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the phenyl and piperazine groups. The key steps in the synthesis may include:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the Phenyl Group: This step may involve the use of a Friedel-Crafts acylation reaction, where a phenyl group is introduced onto the chromen-4-one core using a phenyl halide and a Lewis acid catalyst.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution of the phenylpiperazine onto the chromen-4-one core, typically using a suitable leaving group and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., phenyl halides), bases (e.g., sodium hydroxide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic processes, thereby affecting cellular functions.
DNA Intercalation: Intercalating into DNA, which can disrupt DNA replication and transcription, leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can be compared with other similar compounds, such as:
Coumarin Derivatives: Compounds with a similar chromen-4-one core but different substituents, which may exhibit different biological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety, which may have similar or distinct pharmacological properties.
Phenyl Substituted Chromenones: Compounds with phenyl groups attached to the chromenone core, which can influence their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-27-24-12-11-23(19-26(24)32-20-25(27)21-7-3-1-4-8-21)31-18-17-28-13-15-29(16-14-28)22-9-5-2-6-10-22/h1-12,19-20H,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYORTRTVJRHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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